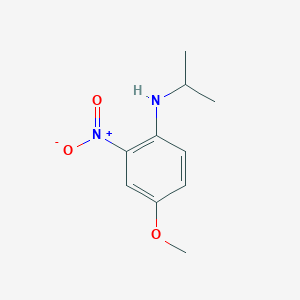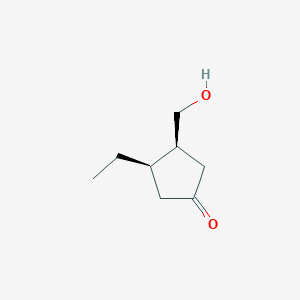![molecular formula C15H12F2O3 B8481210 Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B8481210.png)
Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate
Übersicht
Beschreibung
Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two fluorine atoms, a hydroxyl group, and an ester functional group attached to a biphenyl backbone. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The hydroxyl and ester groups are then introduced through subsequent functionalization steps, such as esterification and hydroxylation reactions .
Industrial Production Methods: In an industrial setting, the production of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl and ester groups contribute to its overall reactivity and stability. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Diflunisal: 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid, known for its anti-inflammatory properties.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness: Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and an ester group differentiates it from other similar compounds, enhancing its potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C15H12F2O3 |
|---|---|
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
ethyl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C15H12F2O3/c1-2-20-15(19)12-7-9(3-6-14(12)18)11-5-4-10(16)8-13(11)17/h3-8,18H,2H2,1H3 |
InChI-Schlüssel |
YHZSWAZWTXVQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)





![7-Hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B8481185.png)



![1-[(2-Chloroethoxy)(phenyl)methyl]-4-methylbenzene](/img/structure/B8481218.png)

